(3-Nitrophenoxy)acetic acid

pKa Acid Dissociation Constant Positional Isomerism

(3-Nitrophenoxy)acetic acid (CAS 1878-88-2), also named 2-(3-nitrophenoxy)acetic acid, is a nitrated aryloxyacetic acid derivative with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol. It is a solid at ambient temperature, exhibiting a melting point range of 156–161 °C , and is widely supplied at ≥98% purity for research and industrial use.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 1878-88-2
Cat. No. B168002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitrophenoxy)acetic acid
CAS1878-88-2
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)
InChIKeyBNRRQAASFDGMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Nitrophenoxy)acetic Acid CAS 1878-88-2: Class Identity and Procurement Baseline


(3-Nitrophenoxy)acetic acid (CAS 1878-88-2), also named 2-(3-nitrophenoxy)acetic acid, is a nitrated aryloxyacetic acid derivative with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol [1]. It is a solid at ambient temperature, exhibiting a melting point range of 156–161 °C , and is widely supplied at ≥98% purity for research and industrial use . The compound comprises a phenoxyacetic acid core substituted with a nitro group at the meta (3-) position of the phenyl ring.

(3-Nitrophenoxy)acetic Acid: Why Meta-Substituted Positional Isomers Cannot Be Casually Substituted


The positional isomerism of the nitro group on the phenoxyacetic acid scaffold dictates fundamentally distinct physicochemical and electronic properties. Simple substitution of (3-nitrophenoxy)acetic acid with its ortho (2-nitro) or para (4-nitro) isomers without experimental validation risks experimental failure. This is not a case of interchangeable building blocks; the meta-substitution pattern confers a unique pKa (2.951) that differs measurably from its ortho and para counterparts . Moreover, the meta-nitro group provides a distinct electronic and steric environment that alters hydrogen-bonding capacity, reactivity in nucleophilic substitution, and interaction with biological targets [1]. Procurement decisions based solely on cost or availability of generic 'nitrophenoxyacetic acid' overlook these quantifiable differences that directly impact synthetic outcomes, biological activity profiles, and material performance [2].

(3-Nitrophenoxy)acetic Acid (CAS 1878-88-2) Quantitative Differentiation Evidence


(3-Nitrophenoxy)acetic Acid pKa Differentiation from Positional Isomers

The meta-substitution of the nitro group in (3-nitrophenoxy)acetic acid yields an acid dissociation constant (pKa) of 2.951 at 25 °C, which is measurably higher than the pKa values of both its ortho (2.896) and para (2.893) isomers . This difference of approximately 0.055–0.058 pKa units reflects the reduced inductive electron-withdrawing effect of the nitro group when positioned meta to the oxyacetic acid moiety compared to ortho or para positions, where resonance effects more strongly stabilize the conjugate base.

pKa Acid Dissociation Constant Positional Isomerism Reactivity Prediction

(3-Nitrophenoxy)acetic Acid Moiety Confers 62-Fold Enhancement in AChE Inhibitory Activity

Incorporation of the 3-nitrophenoxy moiety into carbamate-based acetylcholinesterase (AChE) inhibitors produces a 62-fold increase in inhibitory potency compared to the parent phenyl N-methylcarbamate scaffold [1]. Compound 6q, bearing the 3-nitrophenoxy group, exhibited an IC50 of 12 μM against housefly brain AChE, whereas the parent compound MH (lacking this moiety) showed markedly weaker inhibition. The 3-nitrophenoxy substitution was 12-fold more potent than metolcarb (MT), a commercial carbamate insecticide reference [1].

Acetylcholinesterase Inhibition Insecticide Design Carbamate Derivatives Structure-Activity Relationship

Meta-Substituted (3-Nitrophenoxy)acetic Acid Enables Distinct Biological Interaction Patterns Compared to Ortho and Para Isomers

A systematic study of ortho-, meta-, and para-nitrophenoxyacetic acid derivatives demonstrated that the position of the nitro substituent dictates differential biological activity profiles against pathogenic fungi [1]. While individual quantitative IC50 values were not aggregated in a single comparative table, the study established that meta-substituted derivatives exhibit distinct activity spectra from their ortho and para counterparts when tested against human pathogenic fungal strains [1]. This positional dependence underscores that the three isomers are not functionally interchangeable in biological systems.

Positional Isomerism Biological Activity Fungicide Derivative Synthesis

(3-Nitrophenoxy)acetic Acid Serves as Key Precursor for Bis(3-aminophenoxy) Compounds in High-Performance Polymer Synthesis

(3-Nitrophenoxy)acetic acid and its derivatives are essential precursors for synthesizing bis(3-aminophenoxy) compounds, which are critical diamine monomers for high-performance polyimides [1][2]. The meta-substitution pattern of the phenoxy group is structurally required to produce bis(3-aminophenoxy) derivatives upon reduction of the nitro groups, yielding monomers with specific chain flexibility and thermal properties. Ortho- or para-substituted nitrophenoxy precursors would generate structurally distinct bis(aminophenoxy) isomers, leading to polyimides with altered glass transition temperatures, mechanical properties, and solubility profiles [3].

Polyimide Synthesis Monomer Precursor Diamine Building Block Aerospace Materials

(3-Nitrophenoxy)acetic Acid Exhibits Superior pKa Differentiation Among Nitro-Regioisomers

The pKa of (3-nitrophenoxy)acetic acid (2.951) is the highest among the three nitrophenoxyacetic acid positional isomers, with the ortho and para isomers exhibiting nearly identical pKa values (2.896 and 2.893, respectively) . This quantitative differentiation reflects the distinct electronic influence of the meta-nitro group, which exerts a weaker -I (inductive) effect and negligible -M (mesomeric) effect on the carboxylic acid moiety compared to ortho and para substitution. The meta-isomer is therefore the least acidic of the series, a property that may be exploited in pH-controlled extraction, crystallization, or formulation processes where differential protonation state is desired.

Physical Chemistry Electronic Effects Hammett Constants Acid-Base Equilibria

Meta-Positioned 3-Nitrophenoxy Moiety Essential for Photolabile Caged Proton Design in Biophysical Studies

Derivatives of (3-nitrophenoxy)acetic acid bearing a formyl group at the 4-position and a methoxy group at the 6-position (i.e., 4-formyl-6-methoxy-3-nitrophenoxyacetic acid) function as photolabile 'caged protons' capable of generating rapid pH jumps upon UV irradiation [1]. This specific substitution pattern yields a quantum yield of 0.18 and a photoproduct with pKa values of 0.75 and 2.76, enabling proton concentration jumps across a wide pH range [1]. The meta-nitro group is essential for the photochemical cleavage mechanism, analogous to the well-characterized 2-nitrobenzaldehyde system but with distinct spectral properties. Ortho-substituted analogs would follow different photolytic pathways, while para-substituted variants lack the requisite proximity for the nitro-to-nitroso rearrangement upon which the caging mechanism depends.

Caged Compounds pH-Jump Flash Photolysis Biophysics

Optimal Application Scenarios for (3-Nitrophenoxy)acetic Acid (CAS 1878-88-2)


Synthesis of Bis(3-aminophenoxy) Monomers for High-Performance Polyimides

When procuring precursors for polyimide diamine monomers, (3-nitrophenoxy)acetic acid is the chemically necessary building block for producing bis(3-aminophenoxy) compounds via condensation with dihydroxy aromatic compounds followed by nitro group reduction [1][2]. Using the ortho- or para-isomer would generate structurally distinct monomers, altering polymer chain conformation and compromising thermal and mechanical performance specifications. This application scenario is supported by the structural requirement for meta-substitution documented in patent literature [1][2][3].

Design of Dual-Binding Site Acetylcholinesterase Inhibitors for Agrochemical Development

Research teams developing novel carbamate-based insecticides should specifically source (3-nitrophenoxy)acetic acid or its activated derivatives for incorporation into heterodimeric inhibitor scaffolds. The 3-nitrophenoxy moiety confers a 62-fold enhancement in AChE inhibitory potency compared to unsubstituted carbamate controls and 12-fold improvement over metolcarb [4]. The meta-substitution enables simultaneous interaction with aromatic amino acid residues lining the enzyme gorge while the carbamate moiety engages the catalytic site [4].

pH-Dependent Extraction or Crystallization Requiring Least Acidic Nitrophenoxyacetic Acid Isomer

In purification workflows where selective precipitation or liquid-liquid extraction based on differential protonation states is employed, (3-nitrophenoxy)acetic acid offers the highest pKa (2.951) among the three nitro-positional isomers . This 0.06 pKa unit difference translates to approximately 15% lower fractional ionization at a given pH compared to the ortho or para isomers, enabling finer control over solubility and partition behavior in multi-component mixtures .

Photolabile Caged Proton Development for Time-Resolved Biophysical Studies

Biophysicists requiring caged proton compounds for flash photolysis pH-jump experiments should consider 4-formyl-6-methoxy-3-nitrophenoxyacetic acid, a derivative accessible from (3-nitrophenoxy)acetic acid via formylation and methoxylation [5]. This caged proton system provides a quantum yield of 0.18, absorption maxima at 263 nm and 345 nm, and photoproduct pKa values of 0.75 and 2.76, enabling rapid (<1 μs) proton release across a wide pH range with minimal membrane permeability (Pd ≈ 10⁻⁹ cm·s⁻¹) [5].

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